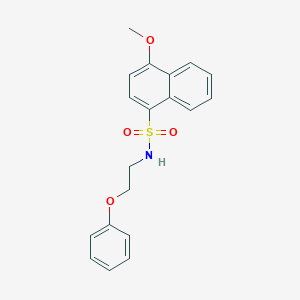![molecular formula C16H22N2O3S B299735 N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B299735.png)
N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonylureas. It was first synthesized by Bayer AG in 2001 and has since been used in various scientific research applications.
作用机制
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and also has anti-proliferative effects on cancer cells. BAY 41-2272 has been shown to have a higher affinity for the oxidized form of sGC, which is present in diseased tissues, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and increase cardiac output in animal models of pulmonary hypertension. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BAY 41-2272 has also been shown to have anti-inflammatory effects and reduce oxidative stress in various disease models.
实验室实验的优点和局限性
One of the advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which reduces the likelihood of off-target effects. Additionally, BAY 41-2272 has been shown to have a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of using BAY 41-2272 is its limited solubility in water, which may require the use of organic solvents in experiments.
未来方向
There are several future directions for the use of BAY 41-2272 in scientific research. One potential direction is the development of BAY 41-2272 analogs with improved solubility and potency. Additionally, BAY 41-2272 could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in various diseases.
In conclusion, BAY 41-2272 is a promising chemical compound that has been shown to have potential therapeutic applications in various diseases. Its specificity for sGC and long half-life make it a suitable candidate for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
BAY 41-2272 can be synthesized by reacting 4-aminophenylacetic acid with bicyclo[2.2.1]hept-2-ene-2-methanol in the presence of p-toluenesulfonic acid. The resulting product is then reacted with chlorosulfonic acid and sodium hydroxide to form the final compound.
科学研究应用
BAY 41-2272 has been used in various scientific research applications, including the study of cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects on the pulmonary and systemic vasculature, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. Additionally, BAY 41-2272 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
属性
产品名称 |
N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide |
|---|---|
分子式 |
C16H22N2O3S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-[4-(3-bicyclo[2.2.1]heptanylmethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H22N2O3S/c1-11(19)18-15-4-6-16(7-5-15)22(20,21)17-10-14-9-12-2-3-13(14)8-12/h4-7,12-14,17H,2-3,8-10H2,1H3,(H,18,19) |
InChI 键 |
IKNCXZBZOSOGKT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC3CCC2C3 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC3CCC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)


amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)